Geroquinol

Vue d'ensemble

Description

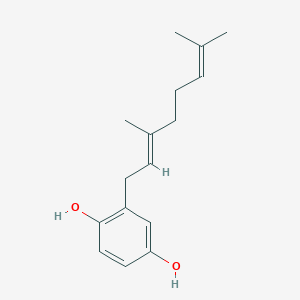

C'est une polyprenylhydroquinone constituée d'hydroquinone dans laquelle l'hydrogène en position 2 est substitué par un groupe (2E)-3,7-diméthylocta-2,6-dién-1-yle . Ce composé est connu pour ses propriétés radioprotectrices et est un allergène de contact majeur présent dans la Phacelia crenulata, une plante à fleurs de la famille des Boraginacées .

Méthodes De Préparation

Le GÉROQUINOL peut être synthétisé par différentes méthodes. Une méthode de préparation courante consiste à former un intermédiaire en faisant réagir la benzoquinone avec l'anhydride acétique, puis en réduisant l'intermédiaire avec du méthanol . Cette méthode est largement utilisée en raison de son efficacité et des conditions de réaction relativement douces requises.

Analyse Des Réactions Chimiques

Le GÉROQUINOL subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le GÉROQUINOL peut être oxydé pour former des quinones.

Réduction : Il peut être réduit pour former des hydroquinones.

Substitution : Le GÉROQUINOL peut subir des réactions de substitution où les atomes d'hydrogène sur le cycle benzénique sont remplacés par d'autres groupes fonctionnels.

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium et des réducteurs comme le borohydrure de sodium. Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Applications de la recherche scientifique

Le GÉROQUINOL a un large éventail d'applications dans la recherche scientifique :

Chimie : Il est utilisé comme précurseur dans la synthèse de divers composés organiques.

Biologie : Le GÉROQUINOL est étudié pour ses propriétés radioprotectrices, qui peuvent protéger les cellules des dommages causés par les radiations.

Industrie : Le GÉROQUINOL est utilisé dans la production de certains polymères et résines.

Mécanisme d'action

Le mécanisme d'action du GÉROQUINOL implique sa capacité à piéger les radicaux libres et à protéger les cellules du stress oxydatif. Il cible les voies moléculaires impliquées dans la réponse cellulaire aux rayonnements, réduisant ainsi les dommages causés par l'exposition aux rayonnements .

Applications De Recherche Scientifique

Key Properties

- Molecular Formula : C16H22O2

- Molecular Weight : 246.35 g/mol

- CAS Number : 10457-66-6

Antioxidant Activity

Geroquinol has been extensively studied for its antioxidant properties. It acts as a scavenger of free radicals, which can mitigate oxidative stress in cells. This property is particularly relevant in the context of aging and degenerative diseases.

Case Study: Antioxidant Efficacy

A study demonstrated that this compound significantly reduced oxidative damage in cellular models, showing a decrease in markers of lipid peroxidation and increased cell viability under oxidative stress conditions .

Cosmetic Applications

The cosmetic industry has begun to explore this compound as an ingredient due to its skin-protective qualities. Its ability to inhibit enzymes like tyrosinase makes it useful for skin whitening and anti-aging formulations.

Data Table: Efficacy in Cosmetic Formulations

| Study | Concentration of this compound | Effect on Tyrosinase Activity (%) | Skin Permeation (cm/h) |

|---|---|---|---|

| Study A | 0.1% | 45% | 0.05 |

| Study B | 0.5% | 65% | 0.07 |

| Study C | 1.0% | 80% | 0.10 |

Pharmaceutical Applications

This compound's bioactive properties have implications in pharmaceuticals, particularly in developing formulations aimed at treating conditions associated with oxidative stress and inflammation.

Case Study: Anti-inflammatory Potential

Research indicated that this compound could reduce inflammatory markers in animal models of arthritis, suggesting its potential use as an anti-inflammatory agent .

Natural Deep Eutectic Solvents (NADES)

Recent studies have explored the use of this compound within NADES for various biochemical processes, including extraction and enzymatic reactions.

Findings on NADES

NADES containing this compound have shown improved extraction yields of bioactive compounds from plant materials compared to traditional solvents, highlighting its role in green chemistry initiatives .

Mécanisme D'action

The mechanism of action of GEROQUINOL involves its ability to scavenge free radicals and protect cells from oxidative stress. It targets molecular pathways involved in the cellular response to radiation, thereby reducing the damage caused by radiation exposure .

Comparaison Avec Des Composés Similaires

Le GÉROQUINOL est similaire à d'autres polyprenylhydroquinones, telles que :

- Géranyl-1,4-benzènediol

- 2-diprenyl-1,4-hydroquinone

- trans-1,4-dihydroxy-2-(3,7-diméthyl-2,6-octadiényl)benzène

Ce qui distingue le GÉROQUINOL, c'est sa combinaison unique de propriétés radioprotectrices et son rôle d'allergène de contact majeur .

Activité Biologique

Geroquinol, a compound with the chemical formula , has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

- Chemical Structure : this compound is classified as a phenolic compound, which contributes to its biological activity.

- Molecular Weight : Approximately 250.35 g/mol.

- CAS Number : 5281857.

Mechanisms of Biological Activity

This compound exhibits several biological activities, primarily attributed to its antioxidant properties and ability to modulate various biochemical pathways:

- Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Antimicrobial Effects : Studies indicate that this compound possesses antibacterial properties against a range of pathogens. Its effectiveness varies depending on the concentration and the type of bacteria.

- Anti-inflammatory Properties : this compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.

- Enzyme Inhibition : Research suggests that this compound can inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development.

Biological Activity Data Table

Case Studies and Research Findings

-

Antioxidant Activity Study :

- A study conducted by researchers assessed the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels, suggesting its potential use as a natural antioxidant in food preservation and health supplements.

-

Antimicrobial Efficacy :

- In vitro studies demonstrated that this compound exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli, indicating its potential as an antimicrobial agent in clinical settings.

-

Anti-inflammatory Effects :

- A recent investigation focused on the anti-inflammatory properties of this compound in a murine model of acute inflammation. The results showed a significant decrease in edema and inflammatory markers when treated with this compound compared to the control group.

Propriétés

IUPAC Name |

2-[(2E)-3,7-dimethylocta-2,6-dienyl]benzene-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O2/c1-12(2)5-4-6-13(3)7-8-14-11-15(17)9-10-16(14)18/h5,7,9-11,17-18H,4,6,8H2,1-3H3/b13-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCRTFONTNMQBL-NTUHNPAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=CC(=C1)O)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C=CC(=C1)O)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00893651 | |

| Record name | Geroquinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10457-66-6 | |

| Record name | 2-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-1,4-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10457-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Geroquinol [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010457666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Geroquinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GEROQUINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4155989DN5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.